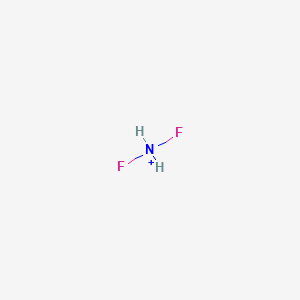

Pubchem_71361234

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

31685-31-1 |

|---|---|

Molecular Formula |

F2H2N+ |

Molecular Weight |

54.020 g/mol |

IUPAC Name |

difluoroazanium |

InChI |

InChI=1S/F2H2N/c1-3-2/h3H2/q+1 |

InChI Key |

AIVSWNRHICBIIN-UHFFFAOYSA-N |

Canonical SMILES |

[NH2+](F)F |

Origin of Product |

United States |

Foundational & Exploratory

Acyclovir's In Vitro Antiviral Activity Spectrum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vitro antiviral activity of Acyclovir (B1169), a cornerstone of antiherpetic therapy. This document details its spectrum of activity against various viruses, the methodologies used to determine its efficacy, and its underlying mechanism of action.

Quantitative Antiviral Activity of Acyclovir

Acyclovir exhibits a potent and selective inhibitory effect against several members of the Herpesviridae family. Its efficacy is most pronounced against Herpes Simplex Virus types 1 and 2 (HSV-1 and HSV-2), followed by Varicella-Zoster Virus (VZV). The drug also demonstrates activity against Epstein-Barr Virus (EBV), while its effect on Cytomegalovirus (CMV), Human Herpesvirus 6 (HHV-6), and Human Herpesvirus 8 (HHV-8) is significantly lower.[1][2][3] This selective activity is primarily due to the virus-specific activation of Acyclovir by viral thymidine (B127349) kinase.[1][2][4]

The in vitro antiviral activity of Acyclovir is quantified using several parameters, including the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represents the drug concentration required to inhibit viral replication by 50%. The 50% cytotoxic concentration (CC50) is the concentration that reduces the viability of uninfected host cells by 50%. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical measure of a drug's therapeutic window. A higher SI value indicates greater selectivity and a more favorable safety profile.[5]

The following tables summarize the in vitro antiviral activity of Acyclovir against a range of human herpesviruses, as determined by various assays. It is important to note that IC50 and EC50 values can vary depending on the specific viral strain, the cell line used for the assay, and the experimental protocol employed.

Table 1: In Vitro Antiviral Activity of Acyclovir against Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV)

| Virus | Strain | Cell Line | Assay Method | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| HSV-1 | KOS | Vero | Plaque Reduction | 0.32 | >100 | >312.5 | [6] |

| HSV-1 | L177 | Vero | Plaque Reduction | 0.85 | >100 | >117.6 | [6] |

| HSV-1 | - | Human HEL | MTS Assay | >250 (ACV-resistant) | - | - | [6] |

| HSV-2 | - | Vero | Plaque Reduction | - | - | - | |

| HSV-2 | - | Baby Hamster Kidney | Viral Yield | 0.86 | - | - | [6] |

| VZV | - | - | - | 0.12 - 10.8 mg/L | - | - | [7] |

Table 2: In Vitro Antiviral Activity of Acyclovir against Epstein-Barr Virus (EBV), Human Herpesvirus 6 (HHV-6), and Human Herpesvirus 8 (HHV-8)

| Virus | Cell Line | Assay Method | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| EBV | P3HR-1 | Real-time PCR | 0.51 ± 0.33 | >1000 | 2078 | [5][8] |

| HHV-6 | MT-4 | Real-time PCR | 16.2 ± 5.9 | >100 | >6.2 | [5] |

| HHV-8 | BCBL-1 | Real-time PCR | 25.56 | >1000 | 39 | [5][8] |

Mechanism of Action

Acyclovir is a synthetic purine (B94841) nucleoside analogue that, in its prodrug form, is inactive. Its antiviral activity is dependent on its selective conversion to the active triphosphate form within virus-infected cells.

The key steps in Acyclovir's mechanism of action are as follows:

-

Selective Phosphorylation: Acyclovir is preferentially taken up by cells infected with herpesviruses. Inside these cells, the viral enzyme thymidine kinase (TK) catalyzes the initial phosphorylation of Acyclovir to Acyclovir monophosphate.[1][4][9] This step is crucial for the drug's selectivity, as uninfected host cells have a much lower affinity for phosphorylating Acyclovir.[4]

-

Conversion to Active Form: Host cell kinases further phosphorylate Acyclovir monophosphate to Acyclovir diphosphate and then to the active form, Acyclovir triphosphate.[1][9]

-

Inhibition of Viral DNA Polymerase: Acyclovir triphosphate competitively inhibits the viral DNA polymerase, an enzyme essential for viral replication.[1][4]

-

Chain Termination: Acyclovir triphosphate can also be incorporated into the growing viral DNA chain. Since Acyclovir lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, its incorporation results in obligate chain termination, thereby halting viral DNA synthesis.[1][4][9]

Experimental Protocols

The in vitro antiviral activity and cytotoxicity of Acyclovir are determined using a variety of standardized cell-based assays.

Plaque Reduction Assay

The plaque reduction assay is a classic and widely used method to quantify the inhibitory effect of an antiviral compound on infectious virus particles.

Detailed Methodology:

-

Cell Culture: Seed a suitable host cell line (e.g., Vero cells for HSV) into 24- or 48-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.[10]

-

Virus Inoculation: Aspirate the culture medium and infect the cell monolayers with a predetermined amount of virus (e.g., 50-100 plaque-forming units [PFU] per well).

-

Drug Treatment: Immediately after virus inoculation, add serial dilutions of Acyclovir (and a vehicle control) to the respective wells.

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption to the cells.[11]

-

Overlay: After the adsorption period, remove the virus-drug inoculum and add a semi-solid overlay medium (e.g., medium containing 1-2% methylcellulose (B11928114) or carboxymethyl cellulose). This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions (plaques).[12]

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque development (typically 2-5 days, depending on the virus).

-

Staining and Counting: At the end of the incubation period, fix the cells (e.g., with 10% formalin) and stain them with a suitable dye (e.g., 0.5% crystal violet). The viable cells will stain, while the areas of virus-induced cell death (plaques) will remain clear. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control. The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration and using regression analysis.

Virus Yield Reduction Assay

The virus yield reduction assay measures the effect of an antiviral compound on the production of new infectious virus particles.[12]

Detailed Methodology:

-

Cell Culture and Infection: Prepare confluent monolayers of susceptible cells in multi-well plates. Infect the cells with the virus at a specific multiplicity of infection (MOI).[13]

-

Drug Treatment: After a brief adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of Acyclovir or a vehicle control.

-

Incubation: Incubate the plates for a duration equivalent to one or more viral replication cycles (e.g., 24-72 hours).

-

Harvesting Progeny Virus: At the end of the incubation period, harvest the cell culture supernatant and/or lyse the cells (e.g., by freeze-thawing) to release intracellular virus particles.

-

Virus Titer Determination: Determine the titer of the infectious virus in each sample by performing a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on fresh cell monolayers.[13]

-

Data Analysis: Calculate the reduction in virus yield for each drug concentration compared to the virus control. The EC50 is the concentration of Acyclovir that reduces the virus yield by 50%.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is commonly used to determine the CC50 of a compound.

References

- 1. Aciclovir - Wikipedia [en.wikipedia.org]

- 2. dermnetnz.org [dermnetnz.org]

- 3. The spectrum of antiviral activities of acyclovir in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Acyclovir? [synapse.patsnap.com]

- 5. Evaluation of Epstein-Barr Virus, Human Herpesvirus 6 (HHV-6), and HHV-8 Antiviral Drug Susceptibilities by Use of Real-Time-PCR-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 13. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

An In-depth Technical Guide to the Synthesis of Acyclovir and Its Derivatives for Research Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for acyclovir (B1169) and its key derivatives, tailored for researchers, scientists, and professionals in drug development. It details established synthetic routes, including the prevalent N9-regioselective synthesis from guanine (B1146940), and explores the preparation of strategic derivatives designed to enhance bioavailability. This document offers detailed experimental protocols for pivotal reactions, presents quantitative data in comparative tables, and utilizes diagrams to illustrate synthetic pathways, experimental workflows, and the mechanism of action.

Introduction

Acyclovir, 9-(2-hydroxyethoxymethyl)guanine, is a cornerstone of antiviral therapy, exhibiting high selectivity and potent activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV). Its mechanism of action hinges on its phosphorylation by viral thymidine (B127349) kinase, initiating a cascade that leads to the termination of viral DNA replication.[1] Despite its efficacy, the clinical utility of acyclovir is hampered by its low oral bioavailability (15-20%).[1] This limitation has spurred the development of various derivatives, most notably prodrugs, designed to improve its pharmacokinetic profile. This guide delves into the chemical synthesis of acyclovir and its analogues, providing the necessary technical details for their preparation in a research setting.

Synthesis of Acyclovir

The synthesis of acyclovir can be approached through several pathways, with the most common and economically viable methods starting from guanine or its derivatives. The primary challenge in acyclovir synthesis is achieving regioselective alkylation at the N9 position of the purine (B94841) ring over the N7 position.

N9-Regioselective Synthesis from Guanine

This is one of the most widely employed methods for commercial and laboratory-scale synthesis of acyclovir.[2] It typically involves the protection of guanine, followed by alkylation and subsequent deprotection.

A common strategy involves the acylation of guanine to form N,N'-diacetylguanine, which then undergoes condensation with an appropriate acyclic side-chain precursor.[3] A subsequent deacetylation step yields acyclovir. The use of catalysts such as p-toluenesulfonic acid can promote the desired N9-alkylation.

Another efficient approach involves the silylation of guanine to enhance its solubility and promote N9-alkylation. Guanine is treated with a silylating agent like hexamethyldisilazane (B44280) (HMDS) to form a trisilyl derivative.[4] This intermediate is then reacted with 1,3-dioxolane (B20135) in the presence of a catalyst such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) to introduce the acyclic side chain.[4] Hydrolysis of the silyl (B83357) groups then affords acyclovir. This method is known for its high regioselectivity, with N9 to N7 alkylated product ratios often exceeding 1000:1.[4][5]

Diagram: Synthetic Pathway of Acyclovir from Guanine

Caption: General synthetic scheme for acyclovir starting from guanine.

Synthesis of Acyclovir Derivatives

The primary motivation for synthesizing acyclovir derivatives is to overcome its poor oral bioavailability. Ester prodrugs are the most successful class of acyclovir derivatives, designed to be more readily absorbed from the gastrointestinal tract and then hydrolyzed in vivo to release the active acyclovir.

Valacyclovir (B1662844): The L-Valyl Ester Prodrug

Valacyclovir is the L-valyl ester of acyclovir and a highly successful prodrug, exhibiting a 3- to 5-fold increase in oral bioavailability compared to the parent drug.[6] Its synthesis involves the esterification of acyclovir with a protected L-valine derivative.

The synthesis typically begins with the protection of the amino group of L-valine, commonly with a carbobenzyloxy (Cbz) or tert-butoxycarbonyl (Boc) group.[6][7] The protected L-valine is then coupled with acyclovir in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP).[6][8] The final step is the deprotection of the amino group, which for the Cbz group is typically achieved by catalytic hydrogenation.[1][6]

Alkyl Ester Prodrugs

A range of alkyl esters of acyclovir have been synthesized to enhance its lipophilicity and potentially its topical or oral absorption.[9] These can be prepared by reacting acyclovir with the corresponding acid anhydride (B1165640) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).[10] Green chemistry approaches have also been developed, including solvent-free reactions.

6-Deoxyacyclovir: A Prodrug Activated by Xanthine (B1682287) Oxidase

6-Deoxyacyclovir is a prodrug that is metabolically converted to acyclovir in vivo by the enzyme xanthine oxidase.[11][12] This derivative has shown promise in achieving higher plasma levels of acyclovir upon oral administration compared to acyclovir itself.[12] Its synthesis involves the chemical modification of the purine ring of acyclovir precursors.

Quantitative Data Summary

The following tables summarize key quantitative data from various synthetic procedures for acyclovir and its derivatives.

Table 1: Synthesis of Acyclovir

| Starting Material | Key Reagents and Conditions | Yield (%) | Reference |

| Guanine | 1. Ac₂O, reflux2. 2-Oxabutane-1,4-diol diacetate, p-TsOH, DMSO, 100°C3. NH₃/MeOH | ~66% (for alkylation step) | [1] |

| Guanine | 1. HMDS, Trifluoromethanesulfonic acid, reflux2. 1,3-Dioxolane, reflux3. H₂O, Acetic acid | 78% | [5] |

| Guanine | 1. Acetic anhydride, Acetic acid, Phosphoric acid, reflux2. Toluene, 1-Acetyl-2-acetylmethoxy-ethyleneglycol, Phosphoric acid, reflux3. Deprotection | 59% (overall) | [2] |

Table 2: Synthesis of Valacyclovir

| Starting Material | Key Reagents and Conditions | Yield (%) | Reference |

| Acyclovir | 1. Cbz-L-valine, DCC, DMAP, DMF, -5 to 0°C2. H₂, Pd/C | 87% (for esterification step) | [6] |

| Acyclovir | 1. Boc-L-valine, DCC, DMAP, DMF2. HCl | High | [7] |

Detailed Experimental Protocols

Protocol 1: N9-Regioselective Synthesis of Acyclovir from Guanine via Silylation

Materials:

-

Guanine

-

Hexamethyldisilazane (HMDS)

-

Trifluoromethanesulfonic acid

-

1,3-Dioxolane

-

Water

-

Acetic acid

Procedure:

-

A mixture of guanine (10 g), hexamethyldisilazane (HMDS, 50 ml), and trifluoromethanesulfonic acid (0.24 ml) is heated to reflux (130-135°C) for 16 hours.[4]

-

The resulting mixture is cooled to 35°C, and excess HMDS is removed by distillation under reduced pressure.[4]

-

The mixture is then cooled to below 80°C, and 1,3-dioxolane (25 ml) is added. The resulting mixture is refluxed for 15 hours.[4]

-

The reaction mixture is cooled to 50°C and poured into a mixture of acetone (80 ml) and water (8 ml).[4]

-

The precipitated solid is collected by filtration, washed with acetone, and dried to yield the crude product.

-

The crude product can be purified by recrystallization from water, typically using 20-30 volumes of water, followed by cooling to 10-15°C to induce crystallization.[5]

Protocol 2: Synthesis of Valacyclovir Hydrochloride

Materials:

-

Acyclovir

-

N-Carbobenzyloxy-L-valine (Cbz-L-valine)

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dimethylformamide (DMF)

-

Palladium on carbon (Pd/C, 10%)

-

Hydrochloric acid (HCl)

-

Water

-

Isopropanol

Procedure:

-

Esterification: Dissolve Cbz-L-valine (83.6 g, 0.332 mol) in DMF (350 mL) and cool the solution to -5°C.[6] Add a solution of DCC (68.6 g, 0.333 mol) in DMF (150 mL) while maintaining the temperature below 0°C.[6] After 20 minutes, add acyclovir (50 g, 0.222 mol) and DMAP (4 g, 0.032 mol).[6] Stir the reaction mixture at -5 to 0°C for approximately 6 hours.[6]

-

Work-up and Isolation of Intermediate: Filter the reaction mixture to remove the precipitated dicyclohexylurea.[6] Remove about 80% of the DMF by distillation and dilute the remaining solution with water (300 mL).[6] Collect the precipitated N-Cbz-valacyclovir by filtration and recrystallize from methanol to yield the purified intermediate (yield: 88.5 g, 87%).[6]

-

Deprotection: Suspend the N-Cbz-valacyclovir in a suitable solvent like methanol. Add a catalytic amount of 10% Pd/C.

-

Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or HPLC).

-

Filter the reaction mixture to remove the catalyst.

-

Salt Formation and Purification: To the filtrate, add a calculated amount of hydrochloric acid. The valacyclovir hydrochloride will precipitate. The crude product can be purified by recrystallization from a mixture of water and isopropanol.[8]

Diagram: Experimental Workflow for Valacyclovir Synthesis

References

- 1. Valaciclovir - Wikipedia [en.wikipedia.org]

- 2. vjs.ac.vn [vjs.ac.vn]

- 3. WO1997024357A1 - Process for synthesis and purification of a compound useful in the preparation of acyclovir - Google Patents [patents.google.com]

- 4. EP0709385A1 - Preparation of acyclovir - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. asianpubs.org [asianpubs.org]

- 7. WO2017149420A1 - Process for the preparation of valacyclovir - Google Patents [patents.google.com]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. researchgate.net [researchgate.net]

- 10. EP2184286A1 - Process for the manufacture of acyclovir pro-drugs - Google Patents [patents.google.com]

- 11. US4544634A - Method of producing acyclovir - Google Patents [patents.google.com]

- 12. 6-Deoxyacyclovir: a xanthine oxidase-activated prodrug of acyclovir - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Solubility of Acyclovir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyclovir (B1169), a synthetic purine (B94841) nucleoside analogue, is a cornerstone of antiviral therapy, primarily effective against herpes simplex viruses (HSV-1 and HSV-2) and varicella-zoster virus (VZV). Its efficacy is intrinsically linked to its chemical properties and solubility, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the core chemical characteristics of acyclovir, its solubility in various media, and detailed experimental protocols for their determination.

Core Chemical Properties of Acyclovir

Acyclovir, with the IUPAC name 2-amino-1,9-dihydro-9-[(2-hydroxyethoxy)methyl]-6H-purin-6-one, is a white to off-white crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative foundation for its behavior in both in vitro and in vivo systems.

| Property | Value | Reference(s) |

| IUPAC Name | 2-amino-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one | [2] |

| Chemical Formula | C₈H₁₁N₅O₃ | [3][4][5] |

| Molecular Weight | 225.20 g/mol | [3][6][7] |

| Melting Point | 256.5-257 °C | [6][7][8] |

| Boiling Point | 595 °C (at 760 mmHg) | [8] |

| pKa₁ | 2.27 | [1][3][9] |

| pKa₂ | 9.25 | [1][3][9] |

| logP (Octanol-Water) | -1.56 to -1.76 | [3][10] |

Solubility Profile of Acyclovir

The solubility of acyclovir is a critical determinant of its bioavailability. It is characterized as slightly soluble in water and exhibits pH-dependent solubility.[1] Understanding its solubility in various solvents is essential for formulation development and predicting its behavior in physiological environments.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference(s) |

| Water | 25 | 1.3 - 2.5 | [11] |

| Water | 37 | 2.5 | [10] |

| Ethanol | Not Specified | Insoluble (or very slightly soluble) | [1][12] |

| DMSO | Not Specified | 7 - 45 | [6][12] |

| 1 M HCl | Not Specified | 50 | [6] |

| PBS (pH 7.2) | Not Specified | 0.2 | |

| Buffer Solutions | pH | Solubility (mg/mL) | Reference(s) |

| HCl Buffer | 1.2 | Higher than at neutral pH | [9] |

| Acetate Buffer | 4.5 | Lower than at acidic or basic pH | [9] |

| Phosphate Buffer | 5.5 | Lower than at acidic or basic pH | [9] |

| Phosphate Buffer | 6.8 | Lower than at acidic or basic pH | [9] |

| Borate Buffer | 9.8 | Higher than at neutral pH | [9] |

Experimental Protocols

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constants (pKa) of acyclovir.

Methodology:

-

Preparation of Acyclovir Solution: Accurately weigh and dissolve a known amount of acyclovir in a suitable solvent (e.g., deionized water or a co-solvent system if necessary) to a final concentration of approximately 1-5 mM.

-

Titration Setup: Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the acyclovir solution in a thermostated vessel at a constant temperature (e.g., 25 °C) and continuously stir.

-

Titration with Acid: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.

-

Titration with Base: In a separate experiment, titrate a fresh acyclovir solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in a similar incremental manner, recording the pH at each step.

-

Data Analysis: Plot the pH values against the volume of titrant added for both titrations. The pKa values correspond to the pH at the half-equivalence points on the titration curves. The first pKa (acidic) is determined from the titration with base, and the second pKa (basic) is determined from the titration with acid.

Determination of logP (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (logP) of acyclovir.

Methodology:

-

Phase Preparation: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate.

-

Partitioning: Accurately weigh a small amount of acyclovir and dissolve it in the aqueous phase. Add an equal volume of the n-octanol phase.

-

Equilibration: Vigorously shake the mixture for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

-

Concentration Analysis: Carefully withdraw aliquots from both the aqueous and n-octanol phases. Determine the concentration of acyclovir in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of acyclovir in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the aqueous solubility of acyclovir.

Methodology:

-

Sample Preparation: Add an excess amount of acyclovir to a known volume of deionized water in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the solid acyclovir from the saturated solution.

-

Concentration Analysis: Withdraw a clear aliquot of the supernatant and determine the concentration of dissolved acyclovir using a validated analytical method (e.g., HPLC-UV).

-

Solubility Value: The determined concentration represents the aqueous solubility of acyclovir at that specific temperature.

Visualizations

Acyclovir Activation Signaling Pathway

Caption: Acyclovir is selectively phosphorylated by viral thymidine kinase.

Experimental Workflow for Solubility Determination

Caption: Shake-flask method for determining acyclovir's solubility.

References

- 1. m.youtube.com [m.youtube.com]

- 2. What is the mechanism of Acyclovir? [synapse.patsnap.com]

- 3. What is the mechanism of Acyclovir Sodium? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Preparation and Evaluation of Novel In Situ Gels Containing Acyclovir for the Treatment of Oral Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ACYCLOVIR [dailymed.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. selleckchem.com [selleckchem.com]

In Vitro Antiviral Activity of Acyclovir Against Varicella-Zoster Virus: A Technical Guide

Introduction

Varicella-Zoster Virus (VZV), a member of the human herpesvirus family, is the etiological agent of varicella (chickenpox) and herpes zoster (shingles). Acyclovir (B1169) [9-(2-hydroxyethoxymethyl)guanine], a synthetic purine (B94841) nucleoside analogue, represents a cornerstone in the management of VZV infections. Its selective and potent inhibition of viral replication has made it a primary therapeutic agent. Understanding the in vitro activity of acyclovir is fundamental for antiviral drug development, resistance monitoring, and the establishment of experimental models of VZV latency and reactivation. This technical guide provides an in-depth overview of acyclovir's mechanism of action, quantitative efficacy data, detailed experimental protocols for its assessment, and its application in advanced in vitro systems.

Mechanism of Action

Acyclovir is a prodrug that requires activation within VZV-infected cells, a process that confers its high degree of selectivity. The mechanism involves a multi-step enzymatic conversion to its active triphosphate form, which then targets the viral DNA replication machinery.[1][2][3]

-

Selective Monophosphorylation: Acyclovir is first converted to acyclovir monophosphate by a virus-encoded thymidine (B127349) kinase (TK).[1][2] This initial phosphorylation step is critical and occurs to a very limited extent in uninfected host cells, thus minimizing toxicity.[1]

-

Conversion to Triphosphate: Host cell enzymes, such as guanylate kinase, subsequently catalyze the conversion of acyclovir monophosphate to the diphosphate (B83284) and finally to the active acyclovir triphosphate (ACV-TP).[2][3]

-

Inhibition of Viral DNA Polymerase: ACV-TP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[1][2]

-

Chain Termination: Upon incorporation into the growing viral DNA strand, ACV-TP causes obligate chain termination because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide. This effectively halts viral DNA synthesis.[2]

The concentration of ACV-TP can be significantly higher in VZV-infected cells compared to uninfected cells, and its affinity for viral DNA polymerase is substantially greater than for the host cell's polymerase, further contributing to its selective antiviral effect.[3]

Quantitative Data: In Vitro Efficacy

The in vitro antiviral activity of acyclovir is typically quantified by determining the concentration of the drug required to inhibit viral replication by 50%, known as the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀). These values are highly dependent on the assay method, cell type, and specific VZV strain used.

| Parameter | Value Range (µM) | Mean Value (µM) | Cell Line(s) | VZV Strains | Assay Type | Reference(s) |

| IC₅₀ / EC₅₀ | 2.06 - 6.28 | 3.65 | Human Diploid Lung (WI-38) | Five clinical strains | Plaque Reduction | [4] |

| IC₅₀ | ~3 µg/mL (~13.3 µM) | - | Not specified | Not specified | Plaque Reduction | [1] |

| EC₅₀ | 0.12 - 10.8 mg/L (0.53 - 48 µM) | - | Not specified | Not specified | Not specified | [5] |

Note: Conversion from µg/mL to µM for acyclovir is based on a molar mass of approximately 225.2 g/mol .

Studies have consistently shown that VZV is generally two- to eightfold less susceptible to acyclovir in vitro compared to Herpes Simplex Virus (HSV) types 1 and 2.[4][6]

Experimental Protocols

The plaque reduction assay (PRA) is the gold-standard method for evaluating the in vitro susceptibility of VZV to antiviral agents like acyclovir.[4] It measures the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death and lysis caused by viral replication.

Detailed Protocol: VZV Plaque Reduction Assay

-

Cell Culture Preparation:

-

Seed permissive cells, such as human embryonic lung (HEL) fibroblasts or WI-38 cells, into 6-well or 12-well tissue culture plates.[7]

-

Incubate the plates at 37°C in a 5% CO₂ environment until the cells form a confluent monolayer (a continuous sheet of cells covering the surface).[8] This typically takes 12-24 hours.[9]

-

-

Virus Inoculation:

-

Prepare serial dilutions of the VZV stock. Due to the highly cell-associated nature of VZV, infection is often initiated using VZV-infected cells as the inoculum (an infectious center assay).[6]

-

Aspirate the growth medium from the confluent cell monolayers.

-

Infect the monolayers with a standardized amount of virus (e.g., 50-100 plaque-forming units, PFU) per well.

-

Allow the virus to adsorb to the cells for an incubation period of 1-2 hours at 37°C.[10]

-

-

Acyclovir Application and Overlay:

-

Prepare serial dilutions of acyclovir in the appropriate culture medium. A typical concentration range might span from 0.1 µM to 100 µM.

-

Following the adsorption period, remove the viral inoculum from the wells.

-

Add the medium containing the different acyclovir concentrations to the respective wells. Include a "no drug" virus control and a "no virus" cell toxicity control.

-

Overlay the cell monolayers with a semi-solid medium, such as medium containing 0.8% methylcellulose (B11928114) or agarose.[8][10] This overlay restricts the spread of the virus to adjacent cells, ensuring that discrete plaques are formed.[8]

-

-

Incubation and Plaque Visualization:

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 7-10 days, allowing sufficient time for plaques to develop.

-

After incubation, fix the cells (e.g., with formaldehyde (B43269) or methanol).

-

Stain the cell monolayer with a solution like crystal violet.[10] The stain is taken up by living cells, leaving the plaques (areas of dead or lysed cells) as clear, unstained zones.[8]

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each acyclovir concentration relative to the "no drug" control.

-

The IC₅₀ value is determined by plotting the percentage of plaque reduction against the drug concentration and using non-linear regression analysis to find the concentration that inhibits plaque formation by 50%.[11]

-

Acyclovir in In Vitro Models of VZV Latency

Acyclovir is a crucial tool for establishing in vitro models of VZV latency and reactivation in human neurons.[12] Since acyclovir inhibits viral DNA replication but not necessarily early gene transcription, it can be used to suppress a productive (lytic) infection and force the virus into a quiescent or latent-like state.[12]

In these models, human neurons, often derived from stem cells, are infected with VZV in the presence of acyclovir.[12][13] The drug prevents the full replication cycle, leading to a state where the viral genome is maintained with low-level gene expression but no production of infectious virus.[12][14] After a period of incubation, acyclovir is removed. The quiescently infected neurons can then be treated with various stimuli, such as nerve growth factor (NGF) removal or PI3-Kinase inhibitors, to induce reactivation, which is observed as renewed viral gene expression and protein production.[12][14]

Mechanisms of In Vitro Resistance

The emergence of acyclovir-resistant VZV strains, particularly in immunocompromised patients, is a significant clinical concern.[15][16] In vitro studies have elucidated the primary genetic mechanisms responsible for this resistance:

-

Thymidine Kinase (TK) Mutations: The most common mechanism involves mutations in the viral TK gene.[7][17] These can lead to an absent, deficient, or altered TK enzyme that can no longer efficiently phosphorylate acyclovir, thus preventing its activation.[7][16]

-

DNA Polymerase Mutations: Less frequently, mutations can arise in the viral DNA polymerase gene.[17] These alterations can reduce the affinity of the polymerase for acyclovir triphosphate, allowing viral DNA synthesis to proceed even in the presence of the activated drug.[7]

Interestingly, in vitro selection studies have shown that acyclovir pressure tends to select for TK mutants, whereas other antivirals like penciclovir (B1679225) may select for DNA polymerase mutants.

References

- 1. Antiviral therapy of varicella-zoster virus infections - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dermnetnz.org [dermnetnz.org]

- 4. In vitro susceptibility of varicella-zoster virus to acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. In vitro selection of drug-resistant varicella-zoster virus (VZV) mutants (OKA strain): differences between acyclovir and penciclovir? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. In vitro comparison of acyclovir, ganciclovir and cidofovir against equid alphaherpesvirus 3 and evaluation of their efficacy against six field isolates | Revista Argentina de Microbiología / Argentinean Journal of Microbiology [elsevier.es]

- 12. Current In Vitro Models to Study Varicella Zoster Virus Latency and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Modeling Varicella Zoster Virus Persistence and Reactivation – Closer to Resolving a Perplexing Persistent State [frontiersin.org]

- 14. An In Vitro Model of Latency and Reactivation of Varicella Zoster Virus in Human Stem Cell-Derived Neurons | PLOS Pathogens [journals.plos.org]

- 15. vir123.com [vir123.com]

- 16. academic.oup.com [academic.oup.com]

- 17. mdpi.com [mdpi.com]

Acyclovir Triphosphate as a Viral DNA Polymerase Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyclovir (B1169), a synthetic nucleoside analog, is a cornerstone of antiviral therapy, particularly against herpesviruses. Its efficacy hinges on its conversion to the active metabolite, acyclovir triphosphate (ACV-TP), within virus-infected cells. This technical guide provides a comprehensive overview of the core mechanisms by which ACV-TP inhibits viral DNA polymerase, a critical enzyme for viral replication. We delve into the quantitative kinetics of this inhibition, present detailed methodologies for key experimental assays, and visualize the underlying molecular pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers and professionals involved in antiviral drug discovery and development.

Mechanism of Action of Acyclovir Triphosphate

Acyclovir is a prodrug that requires a series of phosphorylation events to become its active form, acyclovir triphosphate.[1] The remarkable selectivity of acyclovir for herpesvirus-infected cells is primarily due to the initial phosphorylation step, which is efficiently catalyzed by viral thymidine (B127349) kinase (TK), an enzyme not essential for host cell replication.[2] In contrast, uninfected host cells phosphorylate acyclovir to a much lesser extent.[3]

Once acyclovir monophosphate is formed, cellular kinases further phosphorylate it to acyclovir diphosphate (B83284) and subsequently to the active acyclovir triphosphate.[1] ACV-TP then acts as a potent and selective inhibitor of viral DNA polymerase through a dual mechanism:

-

Competitive Inhibition: ACV-TP, as a structural analog of deoxyguanosine triphosphate (dGTP), competitively inhibits the viral DNA polymerase.[1] It vies with the natural dGTP substrate for binding to the active site of the polymerase. The affinity of ACV-TP for viral DNA polymerase is significantly higher than for host cellular DNA polymerases, contributing to its selective antiviral activity.[1]

-

Chain Termination: Upon incorporation into the growing viral DNA strand, ACV-TP acts as a chain terminator.[1] Acyclovir lacks the 3'-hydroxyl group found in natural deoxynucleosides, which is essential for the formation of a phosphodiester bond with the next incoming nucleotide.[1] This premature termination of the DNA chain effectively halts viral replication.[1] The viral DNA polymerase is also unable to efficiently excise the incorporated acyclovir monophosphate, leading to irreversible inactivation of the template-primer complex.[4]

The following diagram illustrates the activation and mechanism of action of acyclovir.

Caption: Activation of Acyclovir and Inhibition of Viral DNA Polymerase.

Quantitative Data on Acyclovir Triphosphate Inhibition

The inhibitory activity of ACV-TP against various viral and cellular DNA polymerases has been quantified in numerous studies. The key parameters are the inhibition constant (Ki) and the 50% inhibitory concentration (IC50). The following tables summarize these quantitative data.

Table 1: Inhibition Constants (Ki) of Acyclovir Triphosphate for Various DNA Polymerases

| Enzyme Source | Ki (µM) | Competitive with | Reference |

| Herpes Simplex Virus Type 1 (HSV-1) DNA Polymerase | 0.03 | dGTP | [5] |

| Human Cellular DNA Polymerase α | 0.15 | dGTP | [5] |

| Epstein-Barr Virus (EBV) DNA Polymerase | 9.8 | dGTP | [5] |

| Human Cellular DNA Polymerase β | 11.9 | dGTP | [5] |

| Human Cytomegalovirus (CMV) DNA Polymerase | 0.0076 | dGTP | [6] |

Table 2: 50% Inhibitory Concentrations (IC50) of Acyclovir for Herpes Simplex Viruses

| Virus | Cell Line | IC50 (µM) | Assay Method | Reference |

| Herpes Simplex Virus Type 1 (HSV-1) | Baby Hamster Kidney (BHK) | 0.85 | Colorimetric Viral Yield Assay | [7] |

| Herpes Simplex Virus Type 2 (HSV-2) | Baby Hamster Kidney (BHK) | 0.86 | Colorimetric Viral Yield Assay | [7] |

| HSV-1 (Wild-Type) | Vero | 0.5 | Plaque Reduction Assay | |

| HSV-1 (Acyclovir-Resistant) | - | >2.0 µg/mL | DNA Hybridization |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of acyclovir triphosphate.

Viral DNA Polymerase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of purified viral DNA polymerase.

Materials:

-

Purified viral DNA polymerase (e.g., from HSV-1 infected cells)

-

Activated calf thymus DNA (as a template-primer) or a synthetic template-primer like poly(dC)-oligo(dG)

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

-

Radiolabeled dNTP (e.g., [³H]dGTP or [³²P]dGTP)

-

Acyclovir triphosphate (ACV-TP)

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, activated calf thymus DNA, dATP, dCTP, dTTP, and the radiolabeled dNTP.

-

Add varying concentrations of ACV-TP to different reaction tubes. Include a control with no inhibitor.

-

Initiate the reaction by adding the purified viral DNA polymerase to each tube.

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reactions by adding cold TCA to precipitate the DNA.

-

Collect the precipitated DNA on glass fiber filters by vacuum filtration.

-

Wash the filters with cold TCA and then ethanol (B145695) to remove unincorporated nucleotides.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each ACV-TP concentration relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the ACV-TP concentration. To determine the Ki, the assay is performed with varying concentrations of both the inhibitor (ACV-TP) and the competing substrate (dGTP), and the data are analyzed using Lineweaver-Burk or Dixon plots.

The following diagram illustrates the general workflow for a viral DNA polymerase inhibition assay.

Caption: Workflow for a Viral DNA Polymerase Inhibition Assay.

Plaque Reduction Assay

This cell-based assay is the gold standard for determining the antiviral activity of a compound against cytopathic viruses like HSV.

Materials:

-

Susceptible host cells (e.g., Vero cells)

-

Herpes Simplex Virus (HSV) stock of known titer

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Acyclovir

-

Methylcellulose or other overlay medium

-

Crystal violet staining solution

-

Phosphate-buffered saline (PBS)

-

Multi-well cell culture plates (e.g., 24-well plates)

Procedure:

-

Seed the wells of a multi-well plate with host cells and allow them to grow to a confluent monolayer.

-

Prepare serial dilutions of the virus stock in cell culture medium.

-

Aspirate the growth medium from the cell monolayers and infect the cells with a standardized amount of virus (e.g., 100 plaque-forming units per well).

-

Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

-

During the incubation, prepare serial dilutions of acyclovir in an overlay medium (e.g., medium containing methylcellulose).

-

After the adsorption period, remove the virus inoculum and add the acyclovir-containing overlay medium to the wells. Include a virus control (no drug) and a cell control (no virus, no drug).

-

Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until visible plaques are formed in the virus control wells.

-

Aspirate the overlay medium and fix the cells with a fixative (e.g., methanol).

-

Stain the cell monolayers with crystal violet solution.

-

Gently wash the plates with water to remove excess stain and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each acyclovir concentration compared to the virus control.

-

Determine the IC50 value, which is the concentration of acyclovir that reduces the number of plaques by 50%.

Chain Termination Assay (Sanger Sequencing Method)

The principle of chain termination by acyclovir triphosphate can be demonstrated using a modified Sanger sequencing protocol.

Materials:

-

DNA template with a known sequence

-

Primer complementary to a region of the template

-

DNA polymerase (can be viral or a standard polymerase like Taq)

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

-

Acyclovir triphosphate (ACV-TP)

-

Radiolabeled primer or dNTP for detection

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Urea (for denaturing gel)

-

Autoradiography film or phosphorimager

Procedure:

-

Set up four separate sequencing reactions, one for each of the canonical dideoxynucleotides (ddA, ddC, ddG, ddT) as controls, and a fifth reaction containing ACV-TP.

-

Each reaction tube will contain the DNA template, radiolabeled primer, DNA polymerase, and a mixture of all four dNTPs.

-

To the control tubes, add a small amount of the respective ddNTP. To the experimental tube, add ACV-TP.

-

Incubate the reactions to allow for DNA synthesis and chain termination.

-

Stop the reactions and denature the DNA fragments by adding a loading buffer containing formamide (B127407) and heating.

-

Load the samples onto a high-resolution denaturing polyacrylamide gel.

-

Run the electrophoresis to separate the DNA fragments by size.

-

After electrophoresis, expose the gel to autoradiography film or a phosphorimager to visualize the radiolabeled DNA fragments.

-

The lane containing ACV-TP will show termination products at positions corresponding to guanine (B1146940) (G) bases in the template sequence, demonstrating that ACV-TP acts as a chain terminator analogous to ddGTP.

The logical relationship of the chain termination mechanism is depicted in the following diagram.

References

- 1. A sensitive assay for dNTPs based on long synthetic oligonucleotides, EvaGreen dye and inhibitor-resistant high-fidelity DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA Polymerase Inhibition Assay (PIA) for the Detection of Drug–DNA Interactions | Springer Nature Experiments [experiments.springernature.com]

- 3. Frontiers | Sophoridine Suppresses Herpes Simplex Virus Type 1 Infection by Blocking the Activation of Cellular PI3K/Akt and p38 MAPK Pathways [frontiersin.org]

- 4. Sanger Sequencing Steps & Method [sigmaaldrich.com]

- 5. jove.com [jove.com]

- 6. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Antiviral Therapy: A Technical Guide to the Discovery and Development of Acyclovir

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the discovery and development of acyclovir (B1169), a landmark achievement in the field of antiviral therapy. We will explore the scientific journey from its conceptualization to its establishment as a cornerstone treatment for herpesvirus infections. This document provides a detailed examination of its mechanism of action, the pivotal experiments that defined its efficacy and safety, and the methodologies behind these critical studies.

The Genesis of a Targeted Antiviral: A Story of Rational Drug Design

The discovery of acyclovir in 1974 at Burroughs Wellcome (now part of GlaxoSmithKline) was not a product of serendipity, but rather the culmination of a strategic and innovative approach to drug development known as "rational drug design."[1][2] Pioneered by George Hitchings and Gertrude Elion, this methodology sought to create drugs that specifically targeted the biochemical pathways of pathogens while minimizing effects on host cells.[2] This was a significant departure from the traditional trial-and-error screening of compounds. Elion, along with Howard Schaeffer, applied this principle to the search for effective antiviral agents, a field fraught with the challenge of targeting viral replication without harming the host's cellular machinery.[3][4][5] Their work ultimately led to the synthesis of acyclovir, a guanosine (B1672433) analogue with a unique acyclic side chain.[6] This structural modification proved to be the key to its remarkable selectivity and potency against herpesviruses.[7] For their groundbreaking work in rational drug design, which led to the development of numerous life-saving drugs including acyclovir, Gertrude Elion and George Hitchings were awarded the Nobel Prize in Physiology or Medicine in 1988.[1][2]

Mechanism of Action: A Tale of Two Kinases

The remarkable selectivity of acyclovir lies in its elegant and highly specific mechanism of activation, a process that relies on a viral enzyme to initiate its therapeutic effect. This targeted activation ensures that the drug is primarily active in virus-infected cells, sparing healthy cells from its effects.[7][8]

Selective Phosphorylation: The First Step to Viral Inhibition

Acyclovir in its initial state is a prodrug, meaning it is inactive until it is metabolically converted into its active form. The crucial first step in this activation cascade is the phosphorylation of acyclovir to acyclovir monophosphate. This reaction is efficiently catalyzed by a virus-encoded enzyme, thymidine (B127349) kinase (TK).[7][8] Herpes simplex virus (HSV) and varicella-zoster virus (VZV) thymidine kinases are significantly more effective at phosphorylating acyclovir than their cellular counterparts. This differential phosphorylation is the primary reason for acyclovir's high selectivity and low toxicity.

Conversion to the Active Triphosphate Form

Once acyclovir monophosphate is formed, it is further phosphorylated by host cell kinases. Cellular guanylate kinase converts the monophosphate to acyclovir diphosphate (B83284), and other cellular enzymes, such as nucleoside diphosphate kinase, subsequently add the final phosphate (B84403) group to form acyclovir triphosphate, the active antiviral agent.[2][9]

Inhibition of Viral DNA Polymerase and Chain Termination

Acyclovir triphosphate then interferes with viral DNA replication through two distinct mechanisms:

-

Competitive Inhibition: Acyclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[10]

-

Chain Termination: More importantly, acyclovir triphosphate can be incorporated into the growing viral DNA chain. However, due to the absence of a 3'-hydroxyl group on its acyclic side chain, the addition of the next nucleotide is impossible. This results in the termination of DNA chain elongation, effectively halting viral replication.[3]

The affinity of acyclovir triphosphate for viral DNA polymerase is significantly higher than its affinity for cellular DNA polymerase, further contributing to its selective antiviral activity.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data that underscore the potency, selectivity, and pharmacokinetic profile of acyclovir.

| In Vitro Antiviral Activity of Acyclovir | IC50 (μM) | Reference |

| Herpes Simplex Virus Type 1 (HSV-1) | 0.85 | |

| Herpes Simplex Virus Type 2 (HSV-2) | 0.86 | |

| Varicella-Zoster Virus (VZV) | ~3 μg/ml (~13.3 μM) | [1] |

Table 1: In Vitro Antiviral Activity. IC50 values represent the concentration of acyclovir required to inhibit viral replication by 50% in cell culture.

| Inhibition of DNA Polymerases by Acyclovir Triphosphate | Ki (μM) | Reference |

| Viral DNA Polymerases | ||

| Herpes Simplex Virus Type 1 (HSV-1) | 0.03 | [11] |

| Epstein-Barr Virus (EBV) | 9.8 | [11] |

| Cellular DNA Polymerases | ||

| Human DNA Polymerase α | 0.15 | [11] |

| Human DNA Polymerase β | 11.9 | [11] |

Table 2: Inhibition Constants (Ki). Ki values represent the concentration of acyclovir triphosphate required to produce half-maximal inhibition of the respective DNA polymerase.

| Pharmacokinetic Properties of Oral Acyclovir in Humans | Value | Reference |

| Bioavailability | 10-20% | |

| Time to Peak Concentration (Tmax) | 1.5 - 2.5 hours | |

| Plasma Half-life | 2.5 - 3.3 hours |

Table 3: Human Pharmacokinetics. These values represent the general pharmacokinetic profile of orally administered acyclovir in adults with normal renal function.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments that were instrumental in the development and characterization of acyclovir.

Plaque Reduction Assay for Antiviral Susceptibility Testing

This assay is a fundamental method for determining the in vitro efficacy of an antiviral compound by measuring the reduction in the formation of viral plaques in a cell culture.

Materials:

-

Vero cells (or other susceptible cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Herpes simplex virus (HSV) stock of known titer

-

Acyclovir stock solution

-

Methylcellulose (B11928114) overlay medium

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Phosphate-buffered saline (PBS)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed Vero cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Virus Dilution: Prepare serial dilutions of the HSV stock in serum-free DMEM.

-

Infection: Remove the growth medium from the confluent cell monolayers and infect the cells with a standardized amount of virus (typically 50-100 plaque-forming units per well).

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

-

Acyclovir Treatment: After the adsorption period, remove the viral inoculum and overlay the cell monolayers with methylcellulose medium containing serial dilutions of acyclovir. Include a virus control (no drug) and a cell control (no virus, no drug).

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible in the virus control wells.

-

Staining: Remove the methylcellulose overlay and stain the cell monolayers with crystal violet solution for 10-15 minutes.

-

Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.

-

IC50 Calculation: The IC50 value is determined as the concentration of acyclovir that reduces the number of plaques by 50% compared to the virus control.

DNA Polymerase Inhibition Assay

This biochemical assay measures the ability of acyclovir triphosphate to inhibit the activity of viral and cellular DNA polymerases.

Materials:

-

Purified viral (e.g., HSV-1) and cellular (e.g., human DNA polymerase α) DNA polymerases

-

Activated calf thymus DNA (as a template-primer)

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP), including a radiolabeled dNTP (e.g., [3H]dTTP)

-

Acyclovir triphosphate

-

Reaction buffer (containing MgCl2, Tris-HCl, and other necessary components)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing the reaction buffer, activated DNA, unlabeled dNTPs, and varying concentrations of acyclovir triphosphate.

-

Enzyme Addition: Initiate the reaction by adding a known amount of either viral or cellular DNA polymerase.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding cold TCA to precipitate the DNA.

-

DNA Precipitation and Washing: Collect the precipitated DNA on glass fiber filters and wash extensively with TCA and ethanol (B145695) to remove unincorporated radiolabeled dNTPs.

-

Radioactivity Measurement: Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Determine the rate of DNA synthesis at each concentration of acyclovir triphosphate. The Ki value is calculated from this data using appropriate kinetic models (e.g., Dixon plot).

In Vivo Efficacy in Animal Models

Animal models are crucial for evaluating the therapeutic efficacy and safety of antiviral compounds before human clinical trials. The guinea pig model of genital herpes is particularly valuable as it mimics many aspects of the human disease, including recurrent infections.

Guinea Pig Model of Genital Herpes:

Animals:

-

Female Hartley guinea pigs

Procedure:

-

Virus Inoculation: Anesthetize the guinea pigs and inoculate them intravaginally with a standardized dose of HSV-2.

-

Treatment: Begin treatment with acyclovir (or placebo) at a specified time post-infection (e.g., 24 hours). Administer the drug via a clinically relevant route (e.g., oral gavage or topical application) for a defined duration (e.g., 5-7 days).

-

Disease Scoring: Monitor the animals daily for the development and severity of genital lesions. Use a standardized scoring system to quantify the disease progression (e.g., 0 = no disease, 4 = severe ulceration).

-

Viral Shedding: Collect vaginal swabs at regular intervals to determine the amount of infectious virus being shed. Viral titers can be quantified using a plaque assay.

-

Evaluation of Recurrent Disease: After the primary infection has resolved, continue to monitor the animals for spontaneous recurrent lesions.

-

Endpoint Analysis: At the end of the study, euthanize the animals and collect tissues (e.g., dorsal root ganglia) to quantify the amount of latent viral DNA.

Visualizing the Pathways and Processes

The following diagrams, rendered in Graphviz DOT language, illustrate the key molecular and experimental workflows in the story of acyclovir.

Caption: Acyclovir Activation and Mechanism of Action.

Caption: Experimental Workflow for Plaque Reduction Assay.

Conclusion

The discovery and development of acyclovir represent a paradigm shift in the treatment of viral diseases. Its success validated the principles of rational drug design and ushered in an era of targeted antiviral therapies. The detailed understanding of its mechanism of action, from selective phosphorylation by viral enzymes to the termination of viral DNA replication, provides a compelling case study for researchers and professionals in drug development. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for understanding the rigorous scientific process that brought this revolutionary drug from the laboratory to the clinic, forever changing the management of herpesvirus infections.

References

- 1. Guinea Pig and Mouse Models for Genital Herpes infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Correlation of in vivo topical efficacies with in vitro predictions using acyclovir formulations in the treatment of cutaneous HSV-1 infections in hairless mice: an evaluation of the predictive value of the C* concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bohrium.com [bohrium.com]

- 4. youtube.com [youtube.com]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. triphasepharmasolutions.com [triphasepharmasolutions.com]

- 7. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Herpes simplex virus type 1 DNA polymerase. Mechanism of inhibition by acyclovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro and In Vivo Activity, Tolerability, and Mechanism of Action of BX795 as an Antiviral against Herpes Simplex Virus 2 Genital Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Use of the guinea pig model of genital herpes to evaluate vaccines and antivirals: review - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structural Analogues of Acyclovir and Their Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the landscape of structural analogues of acyclovir (B1169), a cornerstone in antiviral therapy. It delves into their synthesis, mechanism of action, and antiviral activity, with a focus on quantitative structure-activity relationships. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiviral agents.

Introduction: The Legacy of Acyclovir

Acyclovir, a synthetic acyclic guanosine (B1672433) analogue, revolutionized the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.[1][2] Its high selectivity and low cytotoxicity stem from its unique mechanism of action, which is dependent on viral-specific enzymes for activation.[2][3] However, the emergence of drug-resistant viral strains and challenges such as low oral bioavailability have spurred the development of structural analogues aimed at overcoming these limitations. This guide provides a detailed overview of these efforts, presenting key data and methodologies to inform future research.

Mechanism of Action: A Tale of Selective Activation

The antiviral efficacy of acyclovir and its analogues is intrinsically linked to their selective phosphorylation in virus-infected cells.[4] This process is initiated by a viral-encoded thymidine (B127349) kinase (TK), which is significantly more efficient at phosphorylating acyclovir than its cellular counterparts.[2][3]

Signaling Pathway of Acyclovir Activation:

References

Acyclovir's Remarkable Selectivity for Viral Thymidine Kinase: A Deep Dive into the Core Mechanism of Antiviral Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acyclovir (B1169), a cornerstone of anti-herpetic therapy, exhibits a profound selectivity for virus-infected cells, a characteristic governed by its unique interaction with viral thymidine (B127349) kinase (TK). This technical guide provides a comprehensive examination of the biochemical basis for this selectivity. We will delve into the core mechanism of acyclovir's activation, presenting comparative quantitative data on its phosphorylation by viral versus cellular kinases. Detailed experimental protocols for key assays used to evaluate this selectivity are provided, along with visual representations of the underlying pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: The Principle of Selective Toxicity

The efficacy of an antiviral agent is fundamentally dependent on its ability to exert maximal inhibitory effects on viral replication with minimal toxicity to the host. Acyclovir, a synthetic acyclic guanosine (B1672433) analogue, exemplifies this principle of selective toxicity. Its potent activity against herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) stems from its targeted activation within infected cells.[1] This selectivity is primarily conferred by the initial and rate-limiting step in its mechanism of action: the preferential phosphorylation by viral thymidine kinase.[2] Uninfected cells lack the specific viral enzyme necessary for this initial activation, rendering acyclovir largely inert and non-toxic to the host.[3]

The Core Mechanism: A Tale of Two Kinases

Acyclovir's journey to becoming an active antiviral agent is a multi-step process initiated by a critical enzymatic reaction.

The Viral Advantage: Preferential Phosphorylation

Upon entry into a herpesvirus-infected cell, acyclovir is recognized as a substrate by the virus-encoded thymidine kinase.[2] This viral enzyme catalyzes the addition of the first phosphate (B84403) group, converting acyclovir to acyclovir monophosphate. This initial phosphorylation is the linchpin of acyclovir's selectivity. The viral thymidine kinase has a significantly higher affinity for acyclovir compared to its cellular counterparts, namely cytosolic thymidine kinase 1 (TK1) and mitochondrial thymidine kinase 2 (TK2).[4]

Cellular Kinases: The Subsequent Steps

Once acyclovir monophosphate is formed, cellular enzymes, specifically guanylate kinase, further phosphorylate it to acyclovir diphosphate. Subsequently, other cellular kinases catalyze the final phosphorylation step, yielding the active form, acyclovir triphosphate.[1]

Chain Termination: The Final Blow

Acyclovir triphosphate then acts as a potent inhibitor of the viral DNA polymerase. It achieves this through two primary mechanisms:

-

Competitive Inhibition: Acyclovir triphosphate competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the viral DNA polymerase.

-

Chain Termination: Upon incorporation into the growing viral DNA chain, acyclovir triphosphate halts further elongation. This is because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, effectively terminating the replication of the viral genome.[2]

The selectivity is further enhanced at this stage, as acyclovir triphosphate has a higher affinity for viral DNA polymerase than for cellular DNA polymerases.

Quantitative Data: The Biochemical Evidence

The profound difference in the efficiency of acyclovir phosphorylation by viral and cellular thymidine kinases is quantifiable through key kinetic parameters. The Michaelis constant (Km), which represents the substrate concentration at which the enzyme reaction rate is half of its maximum (Vmax), is a critical indicator of enzyme-substrate affinity. A lower Km value signifies a higher affinity.

| Enzyme | Substrate | Michaelis Constant (Km) (µM) | Reference |

| Herpes Simplex Virus-1 Thymidine Kinase (HSV-1 TK) | Thymidine | 0.38 | [5] |

| Acyclovir | 417 | [5] | |

| Human Thymidine Kinase 1 (Cytosolic) | Thymidine | Data not available in this format | |

| Acyclovir | Very High (Poor Substrate) | [4] | |

| Human Thymidine Kinase 2 (Mitochondrial) | Thymidine | Data not available in this format | |

| Acyclovir | Very High (Poor Substrate) |

Experimental Protocols: Methodologies for Assessing Selectivity

The evaluation of acyclovir's selectivity relies on a combination of enzymatic and cell-based assays. The following are detailed protocols for key experiments.

Thymidine Kinase Activity Assay (Radiometric Method)

This assay directly measures the phosphorylation of a substrate by thymidine kinase.

Objective: To quantify the enzymatic activity of viral or cellular thymidine kinase.

Materials:

-

Purified viral or cellular thymidine kinase

-

[γ-³²P]ATP (radiolabeled phosphate donor)

-

Acyclovir or thymidine (substrate)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

DEAE-cellulose filter discs

-

Scintillation fluid and counter

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, a known concentration of the kinase enzyme, and the substrate (acyclovir or thymidine).

-

Initiation: Start the reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Termination: Stop the reaction by spotting an aliquot of the reaction mixture onto a DEAE-cellulose filter disc.

-

Washing: Wash the filter discs extensively with a suitable buffer (e.g., ammonium (B1175870) formate) to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the dried filter discs in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of phosphorylated product based on the specific activity of the [γ-³²P]ATP and the measured counts per minute.

Plaque Reduction Assay (PRA)

This cell-based assay is the gold standard for determining the antiviral activity of a compound.

Objective: To determine the concentration of acyclovir required to inhibit virus-induced plaque formation by 50% (IC₅₀).

Materials:

-

Susceptible host cell line (e.g., Vero cells)

-

Herpes simplex virus stock

-

Acyclovir stock solution

-

Cell culture medium

-

Overlay medium (e.g., medium with carboxymethylcellulose or agar)

-

Crystal violet staining solution

Protocol:

-

Cell Seeding: Seed host cells in multi-well plates and allow them to form a confluent monolayer.

-

Virus Dilution: Prepare serial dilutions of the virus stock.

-

Infection: Infect the cell monolayers with a standardized amount of virus for a defined adsorption period (e.g., 1 hour).

-

Drug Treatment: After adsorption, remove the virus inoculum and add an overlay medium containing serial dilutions of acyclovir.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Staining: Fix the cells and stain with crystal violet to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

IC₅₀ Determination: Calculate the IC₅₀ value, which is the concentration of acyclovir that reduces the number of plaques by 50% compared to the untreated virus control.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of a compound to host cells.

Objective: To determine the concentration of acyclovir that reduces the viability of uninfected host cells by 50% (CC₅₀).

Materials:

-

Host cell line (e.g., Vero cells)

-

Acyclovir stock solution

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Protocol:

-

Cell Seeding: Seed host cells in a 96-well plate.

-

Drug Treatment: Treat the cells with serial dilutions of acyclovir and incubate for a period equivalent to the plaque reduction assay (e.g., 2-3 days).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

CC₅₀ Determination: Calculate the CC₅₀ value, which is the concentration of acyclovir that reduces cell viability by 50% compared to the untreated control cells.

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Mechanism of Acyclovir's selective activation and action in a herpesvirus-infected cell.

Caption: Experimental workflow for determining the selectivity of acyclovir.

Conclusion

The remarkable selectivity of acyclovir for viral thymidine kinase is a paradigm of modern antiviral drug design. This in-depth guide has illuminated the core biochemical principles that underpin this selectivity, supported by quantitative data and detailed experimental methodologies. For researchers and professionals in drug development, a thorough understanding of these mechanisms is paramount for the rational design of novel antiviral agents with improved efficacy and safety profiles. The continued exploration of the intricate interactions between antiviral compounds and their viral targets will undoubtedly pave the way for the next generation of therapies to combat viral diseases.

References

- 1. Thymidine Kinase Mutations Conferring Acyclovir Resistance in Herpes Simplex Type 1 Recombinant Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. Characterization of Herpes Simplex Virus type 1 thymidine kinase mutants engineered for improved ganciclovir or acyclovir activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake and Phosphorylation of Acyclovir

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyclovir (B1169), a cornerstone in the treatment of Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV) infections, owes its antiviral efficacy to a targeted mechanism of action initiated by selective cellular uptake and subsequent phosphorylation within infected cells. This technical guide provides a comprehensive overview of the molecular processes governing acyclovir's journey from the extracellular space to its active triphosphate form, an inhibitor of viral DNA polymerase. We delve into the key roles of host and viral proteins, present quantitative data on enzymatic kinetics and cellular transport, and provide detailed experimental protocols for studying these phenomena. Visualizations of the metabolic pathway and experimental workflows are included to facilitate a deeper understanding of this critical antiviral agent.

Introduction

Acyclovir is a synthetic acyclic guanosine (B1672433) analogue that exhibits potent and selective activity against herpesviruses.[1] Its clinical success is largely attributed to its unique activation mechanism, which is dependent on a virus-encoded enzyme, thymidine (B127349) kinase (TK).[2][3] This initial phosphorylation step is the rate-limiting factor and the primary determinant of acyclovir's selectivity for infected cells.[1] Once monophosphorylated, cellular kinases further convert acyclovir monophosphate to the diphosphate (B83284) and then to the active triphosphate form.[4] Acyclovir triphosphate then acts as a competitive inhibitor of viral DNA polymerase and a chain terminator upon incorporation into the growing viral DNA strand.[1] Understanding the intricacies of acyclovir's cellular uptake and phosphorylation is paramount for optimizing its therapeutic use, overcoming resistance, and designing novel antiviral agents.

Cellular Uptake of Acyclovir

The entry of the hydrophilic acyclovir molecule across the cell membrane is a critical first step in its mechanism of action. This process is not mediated by passive diffusion but rather by specific host cell transporters.

Role of Nucleoside Transporters

Several members of the solute carrier (SLC) family of transporters have been implicated in the cellular uptake of acyclovir. Organic anion transporters (OATs) and organic cation transporters (OCTs) play a significant role in the renal excretion of acyclovir and can also mediate its uptake into various cell types.[5]

Specifically, OAT1, OAT2, and OAT3 have been shown to transport acyclovir.[6][7] Studies using human embryonic kidney (HEK) cells expressing these transporters have demonstrated that OAT2 exhibits a particular preference for guanine-containing antivirals like acyclovir.[8] While OAT1 and OAT3 also contribute to acyclovir uptake, their transport efficiency is comparatively lower.[6][7]

Phosphorylation of Acyclovir: A Stepwise Activation